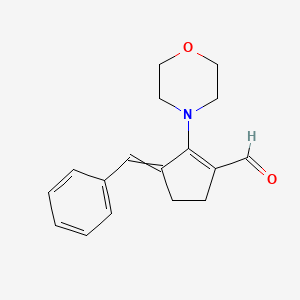![molecular formula C14H12NO4S- B11820413 3-[(4-Methylphenyl)sulfonylamino]benzoate](/img/structure/B11820413.png)
3-[(4-Methylphenyl)sulfonylamino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its systematic name is 3-[(4-Methylphenyl)sulfonylamino]benzoate .
- MSAB is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway .
- It plays a crucial role in regulating cell proliferation, differentiation, and development.
MSAB: is a chemical compound with the molecular formula and a molecular weight of .
Preparation Methods
Synthetic Routes: MSAB can be synthesized through various methods. One common approach involves the reaction of with or its derivatives.
Reaction Conditions: The reaction typically occurs in an organic solvent (such as or ) with a base (e.g., ).
Industrial Production: While there isn’t a specific industrial production method for MSAB, it can be synthesized on a laboratory scale for research purposes.
Chemical Reactions Analysis
Reactions: MSAB can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions. For example, reduction may yield the corresponding amine.
Scientific Research Applications
Chemistry: MSAB is valuable for studying Wnt signaling pathways and β-catenin regulation.
Biology: Researchers use MSAB to investigate cell proliferation, differentiation, and cancer.
Medicine: It shows promise as an anti-tumor agent in Wnt-dependent cancer cells.
Industry: While not directly used in industry, its study contributes to drug development and understanding cellular processes.
Mechanism of Action
- MSAB targets β-catenin , a key protein in the Wnt pathway.
- It binds to β-catenin, promoting its degradation via ubiquitination and proteasomal pathways.
- By inhibiting Wnt signaling, MSAB affects cell growth and gene expression.
Comparison with Similar Compounds
Similar Compounds: Other compounds targeting Wnt signaling include , , and .
Uniqueness: MSAB’s selectivity and efficacy against Wnt-dependent cancer cells set it apart from other inhibitors.
For more information, you can refer to the product details on Sigma-Aldrich’s website . Additionally, there’s another related compound called ethyl 4-[but-3-enyl-(4-methylphenyl)sulfonyl-amino]benzoate (CAS Number: 10084-04-5) . It’s worth exploring both compounds for a broader perspective.
!MSAB
Properties
Molecular Formula |
C14H12NO4S- |
|---|---|
Molecular Weight |
290.32 g/mol |
IUPAC Name |
3-[(4-methylphenyl)sulfonylamino]benzoate |
InChI |
InChI=1S/C14H13NO4S/c1-10-5-7-13(8-6-10)20(18,19)15-12-4-2-3-11(9-12)14(16)17/h2-9,15H,1H3,(H,16,17)/p-1 |
InChI Key |
FEPILVGKCQHGLG-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B11820336.png)
![Tetrasodium 6-amino-4-hydroxy-3-[[7-sulphonato-4-[(4-sulphonatophenyl)azo]-1-naphthyl]azo]naphthalene-2,7-disulphonate](/img/structure/B11820341.png)
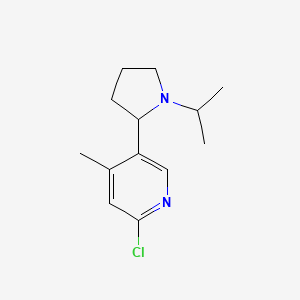
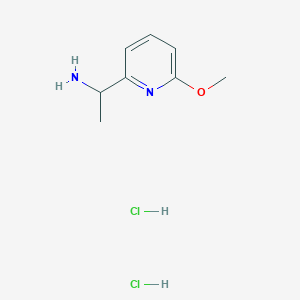
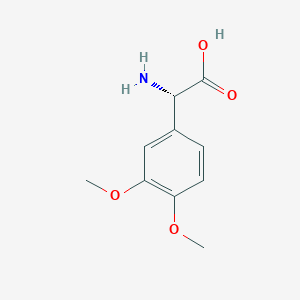
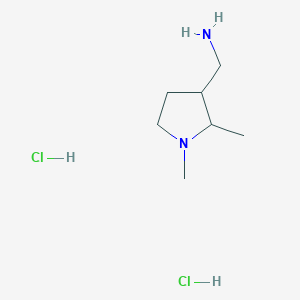
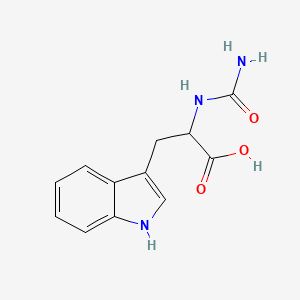

![(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride](/img/structure/B11820405.png)
![2-amino-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6H-1-benzothiophene-3-carbonitrile](/img/structure/B11820407.png)
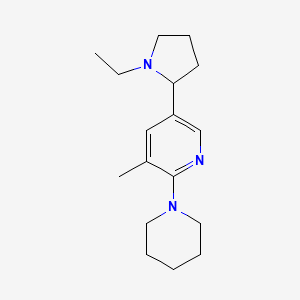
![5-[trans-2-Aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B11820420.png)
![Methyl 2-([(2E)-2-(hydroxyimino)ethanoyl]amino)benzoate](/img/structure/B11820423.png)
